molecular formula C17H9N3O2S B14872234 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B14872234
M. Wt: 319.3 g/mol
InChI Key: DVBSBOVUDQBXJS-BUHFOSPRSA-N
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Description

(E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an indolinone moiety fused with a benzoimidazothiazolone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-oxoindoline-3-carbaldehyde with 2-aminobenzothiazole under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and the reaction temperature is usually maintained between 60-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids or transition metal complexes can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the indolinone or benzoimidazothiazolone moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated solvents such as chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-oxoindoline-3-carbaldehyde: A precursor in the synthesis of (E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one.

    2-aminobenzothiazole: Another precursor used in the synthesis.

    Indolinone derivatives: Compounds with similar indolinone moieties, often studied for their biological activities.

Uniqueness

(E)-2-(2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H9N3O2S

Molecular Weight

319.3 g/mol

IUPAC Name

(2E)-2-(2-oxo-1H-indol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H9N3O2S/c21-15-13(9-5-1-2-6-10(9)18-15)14-16(22)20-12-8-4-3-7-11(12)19-17(20)23-14/h1-8H,(H,18,21)/b14-13+

InChI Key

DVBSBOVUDQBXJS-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2

Origin of Product

United States

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